molecular formula C11H14FNO B2632276 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2158593-82-7

2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2632276
CAS No.: 2158593-82-7
M. Wt: 195.237
InChI Key: VYKLHDTUWAEXAB-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a cyclobutanol ring attached to an amino group, which is further substituted with a 3-fluoro-4-methylphenyl group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3-fluoro-4-methylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol or amine derivatives.

Scientific Research Applications

2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol, used in various organic reactions.

    Cyclobutanone: Another related compound, often used as a starting material in the synthesis of cyclobutanol derivatives.

    3-Fluoro-4-methylaniline: Shares a similar structure and is used in the synthesis of various substituted aniline derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(3-fluoro-4-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKLHDTUWAEXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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